(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Receptor Antagonism
One of the primary areas of research related to similar compounds involves understanding their molecular interactions, particularly as antagonists to specific receptors. For instance, the study of SR141716 (a cannabinoid receptor antagonist) through conformational analysis and pharmacophore modeling provides a methodological framework that could be applicable. These studies employ techniques like radioligand binding analyses, comparative molecular field analysis (CoMFA), and 3D-quantitative structure-activity relationship (QSAR) models to understand how certain conformations and electrostatic characteristics influence receptor binding and antagonist activity (Shim et al., 2002).
Anticancer and Antimicrobial Applications
The synthesis and molecular docking studies of heterocyclic compounds, which include elements like oxazole, pyrazoline, and pyridine, have shown significant promise in anticancer and antimicrobial applications. These compounds are evaluated for their efficacy against various cancer cell lines and pathogenic strains, suggesting a potential research avenue for similar compounds in drug discovery and development (Katariya et al., 2021).
Synthetic Methodologies
Research into the synthetic methodologies of related heterocyclic compounds reveals innovative approaches to create compounds with potential biological activities. For example, the synthesis of pyrazolo[4,3-c]cinnolin-1-yl derivatives through condensation reactions provides insights into the chemical synthesis techniques that could be applied to similar complex molecules (Bawa et al., 2010).
Pharmacokinetic Improvements
Investigations into formulation strategies to improve the solubility and bioavailability of poorly water-soluble compounds are crucial for drug development. Studies on formulations that prevent precipitation upon dilution and improve in vivo exposure offer valuable insights for similar research applications, potentially enhancing the pharmacokinetic profiles of drug candidates (Burton et al., 2012).
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-2-5-15(18-12)24-13-6-8-20(11-13)17(22)14-10-16-21(19-14)7-3-9-23-16/h2,4-5,10,13H,3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWWUSJRPUSILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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